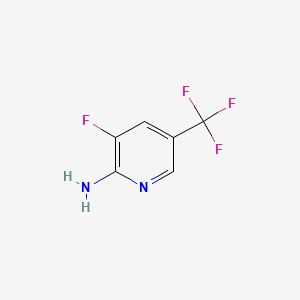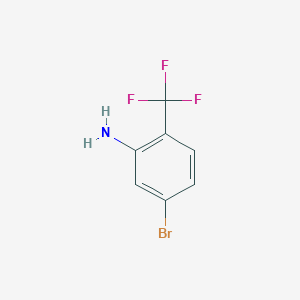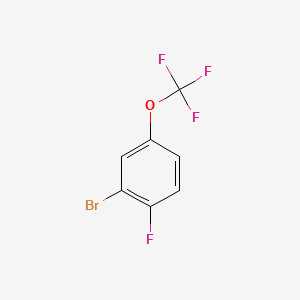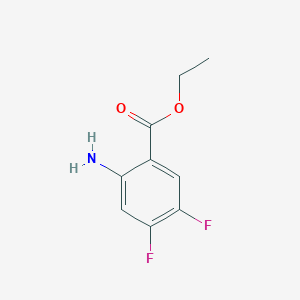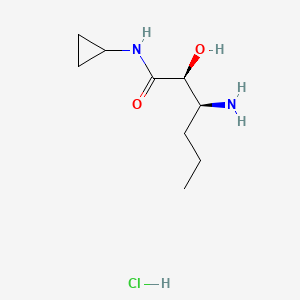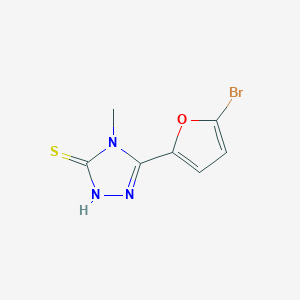
5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a furyl group (a furan ring), a bromine atom, a methyl group, a 1,2,4-triazole ring, and a thiol group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate furan and triazole precursors. The bromine atom could be introduced via electrophilic aromatic substitution, and the thiol group could be installed using a suitable sulfur-containing reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furyl and 1,2,4-triazole rings, which are aromatic and hence contribute to the molecule’s stability. The bromine atom is a heavy halogen that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol” could participate in a variety of chemical reactions. The bromine atom could be replaced via nucleophilic aromatic substitution, and the thiol group could be oxidized to a disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom would increase the compound’s molecular weight and could enhance its lipophilicity. The thiol group could engage in hydrogen bonding, influencing the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Reactivity and Pharmacological Activities
Compounds with an open thiogroup, such as 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant antioxidant and antiradical activities. These compounds have shown a positive impact on the overall condition and biochemical processes in patients exposed to high doses of radiation. Their reactivity has been compared to biogenic amino acids like cysteine due to the presence of a free SH-group, highlighting their potential for biochemical applications. Despite the known reactivity of 1,2,4-triazole-3-thiones and 4-amino-3-thio-1,2,4-triazoles, comprehensive studies summarizing chemical transformations involving this class of compounds have been scarce, underscoring the need for further research in this area (Kaplaushenko, 2019).
Biological Features and Antibacterial Activity
Modern chemistry continues to seek rational methods for synthesizing biologically active substances, with 1,2,4-triazole derivatives presenting numerous possibilities. These compounds have demonstrated antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is promising, indicating the potential for developing new therapeutic agents based on 1,2,4-triazole chemistry (Ohloblina, 2022).
Patent Landscape for Triazole Derivatives
The triazole class, including 1,2,4-triazoles, remains of interest due to its diverse biological activities. Patents covering novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives between 2008 and 2011 have explored their potential in treating various diseases, highlighting the ongoing innovation and development of new drugs based on triazole chemistry. This review emphasizes the need for new, more efficient preparations of triazoles considering green chemistry and the challenge of emerging diseases and antibiotic resistance (Ferreira et al., 2013).
Versatility in Applications
1,2,4-triazole derivatives are noted for their versatility, finding applications beyond pharmaceuticals, including in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors. This broad utility underscores the compound's significance in various industries, from engineering and metallurgy to agriculture, showcasing the potential for new discoveries and applications of 1,2,4-triazole-based compounds (Parchenko, 2019).
Wirkmechanismus
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological macromolecules. The presence of a bromine atom and a thiol group could enable covalent binding to target proteins .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of organic compounds should be done in a well-ventilated area while wearing appropriate personal protective equipment. The compound should be stored properly to prevent degradation .
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGUNMIFOCGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
